

Enbucrilate: A Technical Guide to its Discovery and Evolution as a Tissue Adhesive

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Compound of Interest

Compound Name: Enbucrilate

Cat. No.: B1671268

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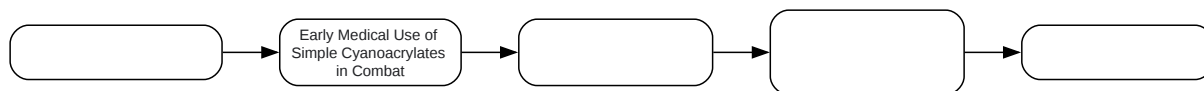
Introduction

Enbucrilate, a butyl ester of cyanoacrylic acid, has carved a significant niche in the field of medical adhesives since its development. Its ability to rapidly polymerize upon contact with tissue surfaces, forming a strong and biocompatible bond, has made it a valuable tool in a variety of surgical and clinical applications. This technical guide provides an in-depth exploration of the discovery, history, and key technical aspects of **enbucrilate** as a tissue adhesive, tailored for professionals in research and drug development.

Historical Development

The journey of **enbucrilate** is rooted in the broader history of cyanoacrylate adhesives. The adhesive properties of cyanoacrylates were first discovered during World War II by Dr. Harry Coover. Initial formulations, such as methyl-2-cyanoacrylate, were found to be effective adhesives but exhibited significant tissue toxicity, limiting their medical use. This led to the exploration of longer-chain cyanoacrylate esters to enhance biocompatibility.

N-butyl-2-cyanoacrylate, or **enbucrilate**, was developed in the 1970s and emerged as a promising alternative with reduced tissue toxicity and strong adhesive properties.^[1] This breakthrough paved the way for its widespread investigation and eventual adoption in various medical fields.

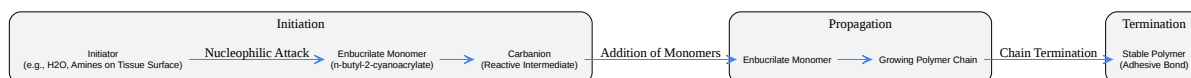


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Figure 1: Historical Timeline of **Enbucrilate** Development

Chemical Properties and Mechanism of Action

Enbucrilate is the n-butyl ester of 2-cyanoacrylic acid. Its adhesive properties are attributed to its anionic polymerization mechanism, which is initiated by weak bases such as water or amines present on tissue surfaces. Upon application, the monomer rapidly polymerizes to form a long-chain polymer that adheres to the tissue.



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Figure 2: Anionic Polymerization of **Enbucrilate**

Quantitative Data

The performance of **enbucrilate** as a tissue adhesive is characterized by several key parameters. The following tables summarize quantitative data from various studies.

Table 1: Physical and Performance Properties of **Enbucrilate**

Property	Value	Test Method/Conditions
Setting Time	Seconds to minutes	Dependent on humidity, temperature, and substrate
Viscosity	5-30 cP at 25°C	Brookfield viscometer
Tensile Strength	Varies	ASTM F2258
Shear Strength	Varies	ASTM F2255

Table 2: Biocompatibility Data for **Enbucrilate**

Test	Result	Standard
Cytotoxicity	Concentration-dependent cytotoxicity observed with leachables	ISO 10993-5
In Vivo Biocompatibility	Generally considered biocompatible with some inflammatory response	ISO 10993-6

Experimental Protocols

Standardized testing protocols are crucial for the evaluation of **enbucrilate** and other tissue adhesives. Below are detailed methodologies for key experiments.

Synthesis of Enbucrilate (Knoevenagel Condensation)

Objective: To synthesize n-butyl-2-cyanoacrylate from n-butyl cyanoacetate and formaldehyde.

Materials:

- n-butyl cyanoacetate
- Paraformaldehyde
- Piperidine (catalyst)

- Toluene (solvent)
- Anhydrous sodium sulfate

Procedure:

- A mixture of n-butyl cyanoacetate, paraformaldehyde, and a catalytic amount of piperidine in toluene is heated under reflux with a Dean-Stark trap to remove water.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled and washed with water to remove the catalyst.
- The organic layer is dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

In Vitro Cytotoxicity Assay (Elution Test)

Objective: To assess the cytotoxicity of leachable substances from polymerized **enbucrilate**.

Materials:

- Polymerized **enbucrilate**
- Cell culture medium (e.g., MEM)
- L929 mouse fibroblast cell line
- 96-well cell culture plates
- MTT or other viability assay reagent

Procedure:

- A sample of polymerized **enbucrilate** is incubated in cell culture medium for 24 hours at 37°C to create an extract.

- L929 cells are seeded in a 96-well plate and allowed to attach.
- The culture medium is replaced with serial dilutions of the **enbucrilate** extract.
- Cells are incubated for a specified period (e.g., 24-72 hours).
- Cell viability is assessed using a standard method like the MTT assay, which measures metabolic activity.

In Vivo Biocompatibility Testing (Implantation)

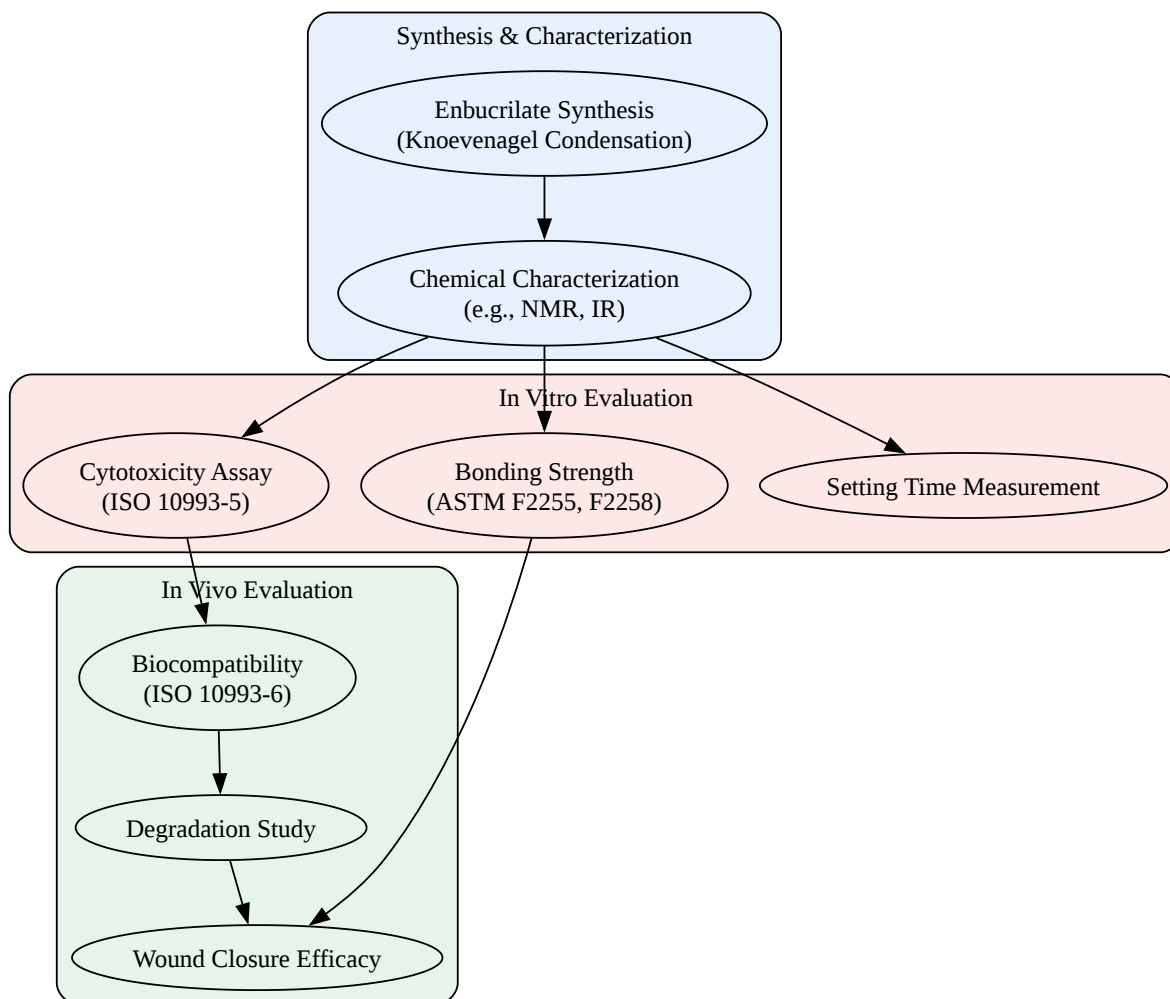
Objective: To evaluate the local tissue response to implanted **enbucrilate**.

Materials:

- Sterile **enbucrilate**
- Laboratory animals (e.g., rats or rabbits)
- Surgical instruments
- Histological processing reagents

Procedure:

- Under anesthesia, a small amount of **enbucrilate** is implanted subcutaneously or intramuscularly in the test animal.
- The animals are observed for a predetermined period (e.g., 7, 30, 90 days).
- At the end of the study period, the animals are euthanized, and the implantation site and surrounding tissue are excised.
- The tissue samples are fixed, processed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological evaluation.
- The inflammatory response, fibrosis, and degradation of the implant are assessed microscopically.



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References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
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